molecular formula C6H3ClN4O2 B13025673 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid

Cat. No.: B13025673
M. Wt: 198.57 g/mol
InChI Key: PENNCVUNUBGBFU-UHFFFAOYSA-N
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Description

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dichloropyrazine with sodium nitrite in the presence of acetic acid, followed by cyclization with hydrazine hydrate . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell signaling pathways. By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation . Molecular docking studies have confirmed its binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine: A closely related compound with similar structural features but lacking the chloro and carboxylic acid groups.

    [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid group.

    8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

Uniqueness

8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and carboxylic acid groups enhances its reactivity and potential for forming various derivatives with diverse biological activities .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

8-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C6H3ClN4O2/c7-3-4-9-10-5(6(12)13)11(4)2-1-8-3/h1-2H,(H,12,13)

InChI Key

PENNCVUNUBGBFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C(=N1)Cl

Origin of Product

United States

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